Cas no 2060045-78-3 (methyl 2-2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetate)

Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a fluorinated pyrazole derivative with notable applications in pharmaceutical and agrochemical research. Its structure features a difluorophenyl group and a methyl ester moiety, contributing to its reactivity and potential as an intermediate in synthetic chemistry. The compound's stability and well-defined molecular framework make it suitable for further functionalization, particularly in the development of biologically active molecules. Its key advantages include high purity, consistent performance in coupling reactions, and utility in constructing complex heterocyclic systems. Researchers value this compound for its versatility in medicinal chemistry and its role in exploring structure-activity relationships.
methyl 2-2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetate structure
2060045-78-3 structure
Product Name:methyl 2-2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetate
CAS No:2060045-78-3
MF:C13H12F2N2O3
MW:282.242790222168
MDL:MFCD30499048
CID:5173649
PubChem ID:125452591
Update Time:2025-10-31

methyl 2-2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate
    • methyl 2-2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetate
    • MDL: MFCD30499048
    • Inchi: 1S/C13H12F2N2O3/c1-7-8(6-11(18)20-2)13(19)17(16-7)12-9(14)4-3-5-10(12)15/h3-5,16H,6H2,1-2H3
    • InChI Key: ITWXXVCWINGEBY-UHFFFAOYSA-N
    • SMILES: N1(C2=C(F)C=CC=C2F)C(=O)C(CC(OC)=O)=C(C)N1

methyl 2-2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetate Pricemore >>

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Additional information on methyl 2-2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetate

Introduction to Methyl 2-2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetate (CAS No. 2060045-78-3)

Methyl 2-2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2060045-78-3, belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their versatility in medicinal chemistry. The presence of fluorine atoms in the 2,6-difluorophenyl moiety and the acetoacetate functional group contributes to its distinctive chemical behavior and potential biological activity.

The molecular structure of Methyl 2-2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetate is characterized by a pyrazole ring substituted with a 2,6-difluorophenyl group at the 2-position and an acetoacetate moiety at the 4-position. The methyl group at the 5-position and the oxo group at the 3-position further enhance its complexity. This arrangement of functional groups makes it a promising candidate for further investigation in drug discovery and development.

In recent years, there has been a growing interest in fluorinated pyrazoles due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The introduction of fluorine atoms into aromatic rings can significantly influence the electronic properties of the molecule, leading to increased lipophilicity and better cell membrane penetration. These characteristics are particularly valuable in the design of small-molecule drugs that need to interact with biological targets efficiently.

The acetoacetate group in Methyl 2-2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetate also plays a crucial role in its potential biological activity. Acetoacetate derivatives are known for their ability to act as intermediates in various metabolic pathways and have been explored in the development of drugs targeting neurological disorders, inflammation, and cancer. The combination of the 2,6-difluorophenyl group and the acetoacetate moiety suggests that this compound may exhibit multiple modes of action, making it a versatile scaffold for medicinal chemists.

Recent studies have demonstrated that pyrazole derivatives can serve as potent inhibitors of various enzymes and receptors involved in disease pathways. For instance, some pyrazole-based compounds have shown inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation. Additionally, pyrazole derivatives have been investigated for their potential anti-cancer properties by targeting kinases and other enzymes involved in tumor growth and progression.

The unique structural features of Methyl 2-2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetate make it an attractive candidate for further pharmacological exploration. The presence of fluorine atoms can enhance the compound's interaction with biological targets by increasing its lipophilicity and reducing its susceptibility to metabolic degradation. Moreover, the acetoacetate group provides a versatile handle for chemical modifications, allowing researchers to fine-tune its biological activity through structural optimization.

In conclusion, Methyl 2-2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-y acetate represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activity. Its molecular design incorporates elements that are known to enhance drug-like properties, such as lipophilicity and metabolic stability. As research continues to uncover new therapeutic applications for fluorinated pyrazoles and acetoacetate derivatives, compounds like Methyl 2 - - (< strong > 2060045 -78 -3) are likely to play a significant role in the development of novel treatments for various diseases.

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